A Comprehensive Technical Guide on the Physicochemical Properties of 3,4,5,6,6-Pentamethylhept-3-en-2-one
A Comprehensive Technical Guide on the Physicochemical Properties of 3,4,5,6,6-Pentamethylhept-3-en-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides an in-depth technical overview of 3,4,5,6,6-pentamethylhept-3-en-2-one, a C12H22O aliphatic ketone utilized primarily as a fragrance ingredient. It exists mainly as a mixture of (E) and (Z) stereoisomers. This guide details its physicochemical properties, spectroscopic data, and relevant experimental protocols for its synthesis and analysis. Furthermore, it addresses the compound's known biological effects, particularly dermal sensitization, and outlines the safety and regulatory landscape. The information is intended to support research, development, and safety assessment activities involving this compound.
Physicochemical Properties
3,4,5,6,6-Pentamethylhept-3-en-2-one is a colorless to pale yellow liquid.[1][2] It is characterized by a woody and floral odor profile.[3] The compound is lipophilic, as indicated by its high logP value, and has low solubility in water.[1][4] It is, however, soluble in alcohols and other organic solvents.[1][3]
The physicochemical data for 3,4,5,6,6-pentamethylhept-3-en-2-one and its isomers are summarized in the tables below. It is important to note that some reported values are estimated and may vary between different isomers and commercial mixtures.
Table 1: General Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂O | [3][5][6] |
| Molecular Weight | 182.30 g/mol | [3][5][6] |
| CAS Number | 86115-11-9 (isomer mixture)[3][6], 81786-73-4 ((Z)-isomer)[5], 81786-74-5 ((E)-isomer)[7] | N/A |
| Appearance | Colorless to pale yellow clear liquid | [1][2] |
| Boiling Point | 213 °C to 247 °C (estimated) at 760 mmHg | [1][3] |
| Density | 0.838–0.839 g/cm³ (predicted) | [4] |
| Vapor Pressure | 0.028 - 0.064 mmHg @ 25 °C (estimated) | [1][2] |
| Flash Point | 85.65 °C to 99.90 °C (estimated) | [1][3] |
| logP (o/w) | 3.67 - 3.77 (estimated) | [1][2][3] |
| Auto-ignition Temperature | 308 °C at 1,013 hPa | [8] |
Table 2: Solubility Data
| Solvent | Solubility (g/L) @ 25 °C (estimated) | Source |
| Water | 2.44 - 14.27 | [1][3] |
| Ethanol | 562.09 | [3] |
| Methanol | 472.41 | [3] |
| Isopropanol | 739.58 | [3] |
| Acetone | 891.15 | [3] |
| Acetonitrile (B52724) | 931.53 | [3] |
| Toluene | 720.53 | [3] |
| Tetrahydrofuran (THF) | 2268.27 | [3] |
Spectroscopic Profile
The structure of 3,4,5,6,6-pentamethylhept-3-en-2-one, featuring a conjugated enone system, gives rise to characteristic spectroscopic signals.[9]
Table 3: Key Spectroscopic Data
| Technique | Key Signals and Interpretation | Source |
| Infrared (IR) | Strong absorption at ~1705 cm⁻¹ (C=O stretch) and ~1640 cm⁻¹ (C=C stretch) | [4] |
| Nuclear Magnetic Resonance (NMR) | Distinct signals at δ ~2.58 ppm (C3 vinyl proton) and δ ~1.32 ppm (methyl groups) | [4] |
| Mass Spectrometry (MS) | Predicted collision cross-section (CCS) of 146.8 Ų for the [M+H]⁺ adduct | [4] |
Experimental Protocols
Synthesis: Aldol (B89426) Condensation
The primary industrial synthesis of 3,4,5,6,6-pentamethylhept-3-en-2-one involves an aldol condensation reaction.[4]
-
Reactants : Pinacolone (B1678379) (3,3-dimethyl-2-butanone) and isoamylene derivatives.[4]
-
Catalyst : A base, such as potassium tert-butoxide, is used to promote the deprotonation of pinacolone.[4]
-
Mechanism : The deprotonated pinacolone acts as a nucleophile, attacking the carbonyl carbon of the isoamylene derivative. This forms an extended carbon skeleton, which then undergoes dehydration to yield the final enone product. The reaction typically produces a mixture of isomers, including the (E) and (Z) isomers of 3,4,5,6,6-pentamethylhept-3-en-2-one, as well as 3,5,6,6-tetramethyl-4-methyleneheptan-2-one.[4]
Caption: Synthesis and purification workflow for 3,4,5,6,6-pentamethylhept-3-en-2-one.
Purification and Isomer Separation
-
Preparative Distillation : High-purity fractions (>95%) of the isomeric mixture can be isolated from the crude reaction mass by distillation at reduced pressure (e.g., 130–135°C at 80 mmHg).[4]
-
High-Performance Liquid Chromatography (HPLC) : For analytical and preparative separation of the stereoisomers, reverse-phase HPLC is effective.[4][9]
-
Column : A Newcrom R1 HPLC column is suitable for resolving the isomers.[4][9]
-
Mobile Phase : A typical mobile phase consists of a mixture of acetonitrile (MeCN) and water.[4][9] Phosphoric acid may be added, or for mass spectrometry (MS) compatible applications, formic acid can be used as a substitute.[9] This method allows for baseline separation of the stereoisomers and is scalable for pharmacokinetic studies or isolating impurities.[9]
-
Biological Activity and Safety Information
The primary application of 3,4,5,6,6-pentamethylhept-3-en-2-one is in the fragrance industry, where it is marketed under trade names like Koavone®.[4][9] Its main documented biological effect is as a skin sensitizer.
-
GHS Classification : The compound is classified with a warning for H317 (May cause an allergic skin reaction) and H411 (Toxic to aquatic life with long lasting effects).[6][8]
-
Regulatory Status : The International Fragrance Association (IFRA) has set standards for the maximum acceptable concentration of this material in various consumer products to mitigate the risk of dermal sensitization.[10]
-
Toxicity : It is considered toxic to aquatic life, with an EC50 of 21 mg/l for algae.[8] The substance is not considered to be persistent, bioaccumulative, and toxic (PBT).[8]
Caption: Logical workflow for the safety and hazard assessment of the compound.
Stability and Handling
-
Stability : The compound is stable under normal conditions.[8]
-
Incompatibilities : It is advised to avoid contact with strong acids, alkalis, or oxidizing agents.[8]
-
Conditions to Avoid : Direct sources of heat and ignition sources should be avoided.[8][11]
-
Handling : Standard laboratory safety protocols should be followed, including wearing protective gloves and eye protection.[11] Work should be conducted in a well-ventilated area to avoid inhalation of vapors.[11]
-
Fire Fighting : In case of fire, carbon dioxide, dry chemical, or foam are suitable extinguishing media. A direct water jet may be ineffective.[8][11]
Conclusion
3,4,5,6,6-Pentamethylhept-3-en-2-one is a well-characterized fragrance ingredient with established physicochemical properties. While it has a favorable woody-floral scent profile, its potential for skin sensitization and aquatic toxicity necessitates careful handling and adherence to regulatory guidelines established by bodies such as IFRA. The provided data on its synthesis, purification, and spectroscopic characteristics offer a solid foundation for researchers and professionals in the fields of chemistry, toxicology, and product development.
References
- 1. (E)-woody amylene, 81786-74-5 [thegoodscentscompany.com]
- 2. woody amylene, 86115-11-9 [thegoodscentscompany.com]
- 3. scent.vn [scent.vn]
- 4. 3,4,5,6,6-Pentamethylhept-3-en-2-one (86115-11-9) for sale [vulcanchem.com]
- 5. Pentamethylheptenone, (3Z)- | C12H22O | CID 20836197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3,4,5,6,6-Pentamethylhept-3-en-2-one | C12H22O | CID 3019017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (3E)-3,4,5,6,6-Pentamethyl-3-hepten-2-one | C12H22O | CID 6365813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. finefrag.com [finefrag.com]
- 9. (Z)-3,4,5,6,6-Pentamethylhept-3-en-2-one | 81786-73-4 | Benchchem [benchchem.com]
- 10. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]
- 11. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
